![molecular formula C19H20N2O3 B2611069 N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1705308-80-0](/img/structure/B2611069.png)
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPBD is a psychoactive compound that is structurally similar to other psychoactive substances, such as MDMA and MDA. However, MPBD has unique properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of PARP Inhibitors
Discovery of the PARP inhibitor ABT-888 : A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors were developed, leading to the identification of ABT-888, which exhibited excellent potency against both the PARP-1 and PARP-2 enzymes. This compound was aqueous soluble, orally bioavailable, and demonstrated efficacy in cancer models, indicating its potential for cancer treatment (Penning et al., 2009).
Optimization of benzimidazole carboxamide PARP inhibitors : Further development led to the identification of A-966492, a highly potent and efficacious PARP inhibitor. This compound displayed excellent potency against the PARP-1 enzyme and was orally bioavailable, crossing the blood-brain barrier and showing in vivo efficacy in cancer models (Penning et al., 2010).
Synthesis and Biological Activity of Derivatives
Antiepileptic activity of phthalimide derivatives : Novel phthalimide derivatives were synthesized and evaluated for antiepileptic activity, demonstrating significant latency time in seizure threshold methods. Molecular docking suggested strong interactions with the GABAA receptor, highlighting their potential for further investigation as antiepileptic agents (Asadollahi et al., 2019).
Antimicrobial activity of novel carboxamide derivatives : Innovative carboxamide derivatives were synthesized and exhibited significant in vitro antibacterial activity against various pathogenic microorganisms. This study underscores the potential of these compounds in developing new antibacterial agents (Idrees et al., 2019).
Evaluation of Anticancer and Anti-Biofilm Activities
Anticancer and anti-biofilm activity of pyrrolidine derivatives : A library of novel 2-(het)arylpyrrolidine-1-carboxamides was synthesized and tested for anti-cancer and anti-bacterial biofilm activities. Some derivatives showed promising in vitro and in vivo anticancer activities and effectively suppressed bacterial biofilm growth, suggesting their dual potential as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, which share a similar structure, have been reported to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(14-8-9-17-18(11-14)24-13-23-17)20-12-16-7-4-10-21(16)15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHTVNOVKMTFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

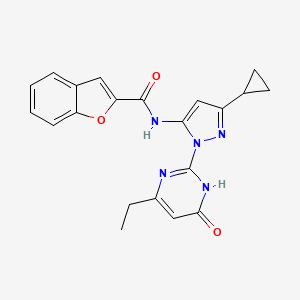
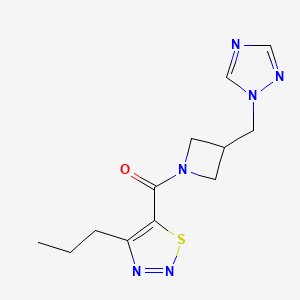
![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)


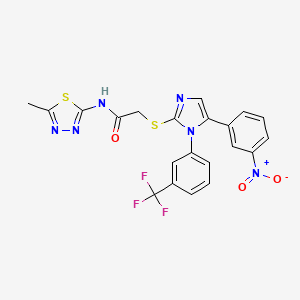
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)
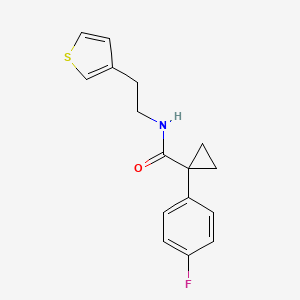

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2611005.png)
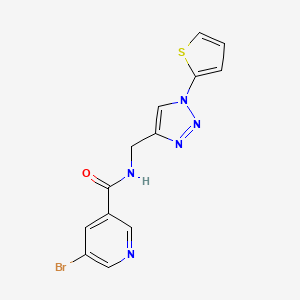
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)